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Compound of Interest

Compound Name: 1,2,2-Trimethylpiperazine

Cat. No.: B1289006

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental or computational thermochemical data for 1,2,2-
Trimethylpiperazine is not readily available in the reviewed literature. This guide provides a
comprehensive overview of the thermochemical properties of the parent compound, piperazine,
and its closely related derivatives. The methodologies and data presented herein serve as a
foundational resource for researchers seeking to understand and predict the thermochemical
behavior of substituted piperazines like 1,2,2-Trimethylpiperazine.

Introduction

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry and materials
science. Their thermodynamic properties are crucial for understanding their reactivity, stability,
and phase behavior, which are critical parameters in drug design, process chemistry, and
carbon capture technologies. This technical guide offers an in-depth look into the
thermochemical properties of piperazine and its analogues, presenting available quantitative
data, detailing experimental and computational protocols, and illustrating key concepts through

logical diagrams.

Thermochemical Properties of Piperazine and
Related Compounds
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While specific data for 1,2,2-Trimethylpiperazine is absent from the literature, an analysis of

piperazine and its methylated derivatives can provide valuable insights into the expected

thermochemical behavior. The following tables summarize key thermochemical data for these

compounds.

Table 1: Enthalpy of Formation and Combustion of Piperazine

Property Value Units

State

Reference

Standard
Enthalpy of -5.3+1.3 kJ/mol
Formation (AfH°)

Solid

[1]

Standard
Enthalpy of

, -2880.8+1.2 kJ/mol
Combustion

(AcH®)

Solid

[2]

Table 2: Phase Change Enthalpies of Piperazine

Property Value Units

Temperature

(K)

Reference

Enthalpy of
Fusion (AfusH)

221 kJ/mol

381.8

[1]

Enthalpy of
Sublimation 65.2 kJ/mol
(AsubH)

385

[1]

Enthalpy of
Vaporization 53.0+£04 kJ/mol
(AvapH)

298.15

[1]

Table 3: Heat Capacity of Piperazine and 1-Methylpiperazine
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Compoun . Temperat Referenc
Property Value Units State
d ure (K) e
Molar Heat
Piperazine Capacity 164.7 J/mol-K 385.3 Liquid [31[4]
(Cp)
Liquid
1- Phase
Methylpi Heat 213.90- Jimol-K 298.15- Liquid 5
e ipe ea mol- iqui
_ yiPIP _ 218.00 353.15 a g
razine Capacity
(Cp,liquid)

Table 4: Other Physicochemical Properties of 1-Methylpiperazine

Property Value Units Reference

Normal Boiling Point
(Tboil)

410.65 - 411.20 K 5]

Normal Melting Point

266.75 - 267.82 K [5]
(Tfus)

Experimental and Computational Protocols

The determination of thermochemical properties relies on a combination of experimental
calorimetry and computational chemistry methods.

Experimental Methodologies

A general workflow for the experimental determination of thermochemical properties is outlined

below.
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Experimental workflow for thermochemical property determination.

o Combustion Calorimetry: This is a primary technique for determining the standard enthalpy
of combustion (AcH®). A known mass of the substance is burned in a bomb calorimeter
under an excess of oxygen. The heat released is measured, and from this, the enthalpy of
combustion is calculated. The standard enthalpy of formation (AfH°) can then be derived
using Hess's Law.

 Differential Scanning Calorimetry (DSC): DSC is used to measure heat capacity (Cp) and the
enthalpy of phase transitions, such as fusion (melting) and vaporization. The instrument
measures the difference in heat flow required to increase the temperature of a sample and a
reference.

o Vapor Pressure Measurements: The enthalpy of vaporization (AvapH) can be determined by
measuring the vapor pressure of a substance at different temperatures and applying the
Clausius-Clapeyron equation.

Computational Methodologies
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Computational chemistry provides a powerful tool for predicting thermochemical properties,
especially for molecules that are difficult to synthesize or handle experimentally.
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General workflow for computational thermochemistry.

¢ Quantum Chemical Methods: High-level ab initio methods (e.g., G3, G4, CBS-QB3) and
Density Functional Theory (DFT) are commonly employed to calculate the electronic energy
of a molecule.[6][7][8]

o Geometry Optimization and Frequency Analysis: The molecular geometry is optimized to find
the lowest energy conformation. A frequency calculation is then performed to confirm itis a
true minimum and to obtain vibrational frequencies, which are used to calculate the zero-
point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

o Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically
calculated using atomization or isodesmic reaction schemes. These methods rely on the
calculated electronic energies and the known experimental enthalpies of formation of the
reference species.

Interrelation of Thermochemical Properties

The fundamental thermochemical properties are interconnected through the laws of
thermodynamics. The Gibbs free energy (AG), which determines the spontaneity of a process,
is related to the enthalpy (AH) and entropy (AS) by the following equation:
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Relationship between Gibbs free energy, enthalpy, and entropy.

o Enthalpy (AH): Represents the heat absorbed or released in a reaction at constant pressure.
o Entropy (AS): A measure of the disorder or randomness of a system.

o Gibbs Free Energy (AG): A measure of the maximum reversible work that may be performed
by a thermodynamic system at a constant temperature and pressure.

Conclusion

While a complete thermochemical profile of 1,2,2-Trimethylpiperazine remains to be
established, this guide provides a robust framework for understanding and predicting its
properties. By leveraging the available data for piperazine and its derivatives and employing
the outlined experimental and computational methodologies, researchers can effectively
navigate the thermochemical landscape of this important class of compounds. Further
experimental and theoretical studies are warranted to fill the existing data gap for 1,2,2-
Trimethylpiperazine and other complex piperazine derivatives, which will undoubtedly
contribute to their broader application in science and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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